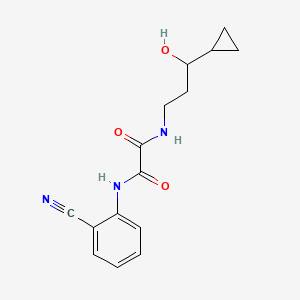
N1-(2-cyanophenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Organic Synthesis and Chemical Properties
A novel synthetic approach for oxalamides, including compounds related to N1-(2-cyanophenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide, utilizes acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes. This method offers a straightforward and high-yielding route for producing both di- and mono-oxalamides, showcasing the versatility of oxalamides in organic synthesis and potential applications in the development of new chemical entities (Mamedov et al., 2016).
Materials Science and Catalysis
In materials science, N-phenylcarbazole-based polyether dendrons were synthesized and evaluated for their electro-optical properties. These materials, which could be related to the structural framework of N1-(2-cyanophenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide, demonstrate good thermal stability and potential for use in electrophosphorescent devices, indicating the applicability of similar compounds in the development of advanced materials for electronics and photonics (Wang et al., 2015).
Medicinal Chemistry and Drug Development
In the realm of medicinal chemistry, compounds structurally related to N1-(2-cyanophenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide are explored for their potential therapeutic applications. For instance, the electro-Fenton degradation of antimicrobials triclosan and triclocarban was investigated, highlighting the role of such compounds in environmental remediation and possibly in the development of novel antimicrobial agents (Sirés et al., 2007).
Furthermore, N-(4-Hydroxyphenyl)retinamide, a compound with a somewhat similar functional group arrangement, has been studied for its apoptosis-inducing effects in cervical carcinoma cells. These studies underscore the potential of oxalamide derivatives in cancer research and therapy, providing a basis for the exploration of N1-(2-cyanophenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide in similar contexts (Suzuki et al., 1999).
特性
IUPAC Name |
N'-(2-cyanophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c16-9-11-3-1-2-4-12(11)18-15(21)14(20)17-8-7-13(19)10-5-6-10/h1-4,10,13,19H,5-8H2,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOUGUPPRLHSPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)C(=O)NC2=CC=CC=C2C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-cyanophenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[2-Oxo-2-(4-phenyl-1-piperazinyl)ethyl]-3-(phenylmethyl)-7-triazolo[4,5-d]pyrimidinone](/img/structure/B2673718.png)
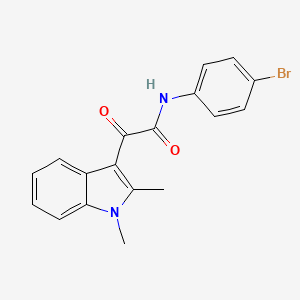
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]acetamide](/img/structure/B2673723.png)
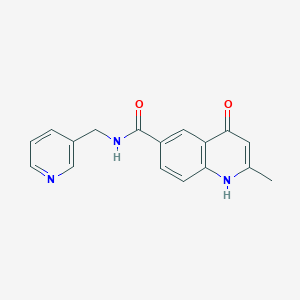
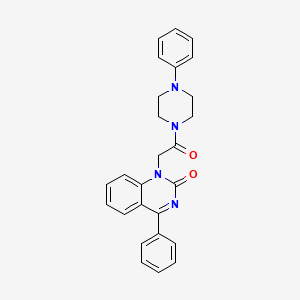
![2-[1-(4-Bromophenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2673727.png)
![N-(2-fluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2673728.png)
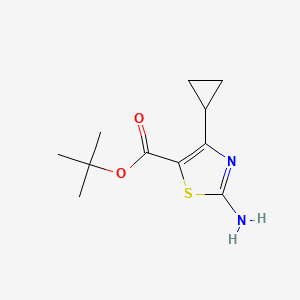
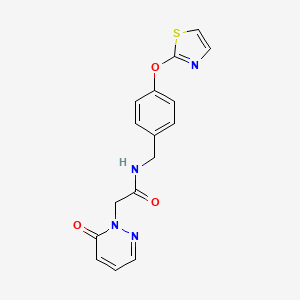
![3-[(Z)-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]amino]-1-phenylurea](/img/structure/B2673732.png)

![9-(4-(2-Fluorophenyl)piperazin-1-yl)-8-(phenylsulfonyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2673736.png)
![N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2673737.png)
